3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one
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Overview
Description
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and an octahydroquinoxalinone core
Preparation Methods
The synthesis of 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the octahydroquinoxalinone core. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction mechanisms that lead to physiological effects .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and methoxyphenyl-containing molecules. Compared to these, 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one is unique due to its specific structural features and the presence of the octahydroquinoxalinone core. This uniqueness may confer distinct pharmacological properties and potential therapeutic benefits .
Properties
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-28-16-8-6-15(7-9-16)24-10-12-25(13-11-24)20(26)14-19-21(27)23-18-5-3-2-4-17(18)22-19/h6-9,17-19,22H,2-5,10-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOXUPFIGQWPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NC4CCCCC4N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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